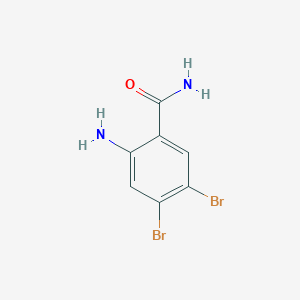

2-Amino-4,5-dibromobenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6Br2N2O |

|---|---|

Molecular Weight |

293.94 g/mol |

IUPAC Name |

2-amino-4,5-dibromobenzamide |

InChI |

InChI=1S/C7H6Br2N2O/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,10H2,(H2,11,12) |

InChI Key |

PKSSLXULVILJFO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)N)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 4,5 Dibromobenzamide and Its Derivatives

Direct Bromination Approaches for 2-Aminobenzamide (B116534)

Direct bromination of the 2-aminobenzamide core is a primary strategy for introducing bromine atoms onto the aromatic ring. The activating, ortho-para directing effects of the amino group heavily influence the outcome of this electrophilic aromatic substitution.

N-Bromosuccinimide (NBS)-Mediated Bromination

N-Bromosuccinimide (NBS) is a versatile and commonly used reagent for the bromination of aromatic compounds, including 2-aminobenzamide and its derivatives. wikipedia.orgthieme-connect.com Its application allows for controlled bromination under relatively mild conditions. Research has demonstrated that reacting 2-aminobenzamide with NBS can effectively produce dibrominated products. nih.govajol.info

One established procedure involves the reaction of 2-aminobenzamide with NBS in a chloroform (B151607) solvent at room temperature. nih.gov Another method utilizes a mixture of chloroform and carbon tetrachloride as the solvent system, also conducted at room temperature over several hours, to afford 2-amino-3,5-dibromobenzamide (B176797) in high yield. ajol.info The use of acetonitrile (B52724) as a solvent has also been reported in the synthesis of related bromo-substituted aminobenzamides. mdpi.comresearchgate.net

The reaction proceeds via an electrophilic aromatic substitution mechanism, where the bromine cation (Br+) generated from NBS attacks the electron-rich aromatic ring. The strong activating effect of the amino group directs the substitution primarily to the ortho and para positions.

Optimization of Reaction Conditions for Regioselectivity and Yield

The control of regioselectivity—the specific placement of the bromine atoms on the benzamide (B126) ring—is critical in the synthesis of halogenated isomers. For 2-aminobenzamide, the amino group strongly directs incoming electrophiles to the C3 and C5 positions (ortho and para, respectively). This inherent directing effect is why the synthesis of 2-amino-3,5-dibromobenzamide is frequently reported. nih.govajol.info

Achieving a different substitution pattern, such as the 4,5-dibromo arrangement, would require alternative strategies that overcome the natural directing effects of the amino group. This could involve using a starting material where the 4 and 5 positions are pre-activated or where other positions are blocked.

Optimization of the yield and purity of the desired product involves careful control over several factors, as summarized in the table below. The choice of solvent is crucial; for instance, a chloroform-carbon tetrachloride mixture has been used to obtain 2-amino-3,5-dibromobenzamide in high yield and purity. ajol.info The stoichiometry of the reagents, particularly using two equivalents of NBS for dibromination, reaction time, and temperature are all key parameters that must be fine-tuned to maximize the formation of the target compound while minimizing side products. mdpi.com

| Starting Material | Brominating Agent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2-Aminobenzamide | N-Bromosuccinimide (NBS) | Chloroform | Room Temperature, 4 hours | 2-Amino-3,5-dibromobenzamide | nih.gov |

| 2-Aminobenzamide | N-Bromosuccinimide (NBS) | Chloroform-Carbon Tetrachloride (3:2) | Room Temperature, 3 hours | 2-Amino-3,5-dibromobenzamide | ajol.info |

| 2-Aminobenzamide | N-Bromosuccinimide (NBS) (2 equiv.) | Acetic Acid | Room Temperature, 2 hours | 2-Amino-3,5-dibromobenzamide | mdpi.com |

Multi-Step Synthetic Pathways Utilizing Precursors

When direct functionalization is not feasible or does not provide the desired isomer, chemists turn to multi-step pathways that build the target molecule from specifically chosen precursors.

Bromination of Substituted Anthranilamide Intermediates

This approach involves modifying the anthranilamide (2-aminobenzamide) core before the bromination step. However, the most commonly cited examples involve the direct bromination of the parent 2-aminobenzamide to form intermediates for further reactions. For example, 2-amino-3,5-dibromobenzamide is synthesized directly and then used as a precursor for more complex heterocyclic structures like quinazolinones. nih.govajol.inforesearchgate.net This highlights the role of dibromo-anthranilamides as key building blocks in synthetic chemistry.

Conversion of Nitro-Substituted Benzoates to Amino Derivatives

A classic and powerful strategy in aromatic chemistry involves the use of a nitro group as a precursor to an amino group. This pathway typically involves:

Starting with a nitro-substituted aromatic compound.

Performing electrophilic bromination. The nitro group is a strong deactivating, meta-directing group, which influences the position of bromination.

Reducing the nitro group to an amino group.

| Step | Starting Material | Reagents | Intermediate/Product | Key Transformation | Reference |

|---|---|---|---|---|---|

| 1 (Reduction) | o-Nitrobenzaldehyde | Iron powder, Glacial acetic acid, HCl (cat.) | o-Aminobenzaldehyde (in situ) | Nitro group reduction | google.com |

| 2 (Bromination) | o-Aminobenzaldehyde (in situ) | Bromine | 2-Amino-3,5-dibromobenzaldehyde (B195418) | Electrophilic bromination | google.com |

Green Chemistry Approaches to Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. This includes using safer solvents, reducing waste, and improving energy efficiency. In the synthesis of halogenated benzamides, several approaches align with these principles.

The use of water as a solvent and non-toxic, recyclable catalysts also represents a significant green advancement. L-proline, for example, has been used as an efficient catalyst for related three-component reactions in an aqueous medium, demonstrating a green and efficient protocol. rsc.org Employing p-toluenesulfonic acid as a green promoter in the synthesis of complex heterocyclic systems from anthranilamide derivatives is another example of this trend. acs.org While not applied directly to 2-Amino-4,5-dibromobenzamide in the cited literature, these methods showcase the direction of modern synthetic chemistry toward more sustainable practices.

One-Pot Synthetic Strategies for Halogenated Benzamides

One-pot syntheses, which involve multiple reaction steps in a single reactor without isolating intermediates, are highly valued for their efficiency, reduced waste, and simplified procedures. sioc-journal.cn This approach is particularly advantageous for creating complex molecules like halogenated benzamides.

Formation of Benzoxazinedione: 2-amino-3-methylbenzoic acid is reacted with bis(trichloromethyl) carbonate to form the intermediate 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione. sioc-journal.cn

Aminolysis: The resulting intermediate undergoes aminolysis with aqueous methylamine (B109427) to produce 2-amino-N,3-dimethylbenzamide. sioc-journal.cn

Halogenation: The final step involves an electrophilic aromatic substitution using an N-halosuccinimide (NCS, NBS, or NIS) to introduce the halogen atom at the 5-position of the aromatic ring. sioc-journal.cn

A significant advantage of this method is that the final product crystallizes directly from the aqueous solution after the removal of the organic solvent, simplifying the work-up procedure. sioc-journal.cn This one-pot strategy is reported to be milder, faster, and provides yields at least 30% higher than traditional multi-step methods that require purification of intermediates. sioc-journal.cn

Table 1: One-Pot Synthesis of 2-Amino-5-halogenated-N,3-dimethylbenzamides sioc-journal.cn This table summarizes the final products and yields achieved through the one-pot synthesis starting from 2-amino-N,3-dimethylbenzamide.

| Halogenating Reagent | Product | Overall Yield |

| N-chlorosuccinimide (NCS) | 2-Amino-5-chloro-N,3-dimethylbenzamide | 94% |

| N-bromosuccinimide (NBS) | 2-Amino-5-bromo-N,3-dimethylbenzamide | 91% |

| N-iodosuccinimide (NIS) | 2-Amino-5-iodo-N,3-dimethylbenzamide | 87% |

Another patented one-pot process describes the synthesis of substituted benzamides, such as 2-amino-4,6-dimethoxybenzamide, through a sequence of protection, halogenation, cyanation, and deprotection steps conducted in a single vessel. google.com Such multi-step, single-pot approaches underscore the versatility of this strategy in assembling substituted benzamide cores.

Evaluation of Environmentally Benign Reagents and Solvents

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials, are increasingly influencing the design of synthetic routes for benzamides. ucl.ac.ukamazonaws.com

Electrochemical Synthesis An innovative and environmentally benign approach for the synthesis of halogenated N-aryl amides involves an electrochemical cascade reaction. researchgate.net This method combines amide bond formation with electrocatalytic C-H chlorination. It uses electrons as a clean redox reagent, generating the necessary reactive halogenating species from the anodic oxidation of chloride anions. This strategy is atom-economical and avoids the need for external chemical oxidants or activating reagents that generate stoichiometric waste. researchgate.net

Aqueous and Solvent-Free Conditions The replacement of volatile and often toxic organic solvents is a cornerstone of green chemistry. amazonaws.com Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. researchgate.net Research has demonstrated the successful one-pot synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-aryl benzamides by reacting phthalolyl chloride, anilines, and anthranilamide in water without any catalyst, achieving excellent yields. Similarly, the rapid N-chloroacetylation of anilines and amines has been achieved in a simple phosphate (B84403) buffer, highlighting the utility of aqueous media. tandfonline.com

Solvent-free, or solid-state, reactions offer another green alternative that reduces waste and can enhance reaction rates. researchgate.net The synthesis of various benzamide derivatives has been accomplished by reacting 2-aminobenzamide with aromatic benzoyl chlorides under solvent-free conditions using a recoverable nanoporous solid acid catalyst (SBA-Pr-SO3H). orientjchem.org Another solvent-less method involves the direct reaction of a carboxylic acid and urea (B33335) with boric acid as a catalyst, which is noted for its simplicity and efficiency. researchgate.net

Reusable Catalysts The development of reusable catalysts is critical for sustainable chemical manufacturing. Heterogeneous catalysts, such as silica-supported nanoparticles and metal-organic frameworks, are advantageous because they can be easily separated from the reaction mixture and reused, often without a significant loss of activity. researchgate.netrsc.org For instance, N-propylsulfamic acid supported on magnetic Fe3O4 nanoparticles has been used as a recyclable catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones in water. researchgate.net In the realm of metal-free catalysis, graphene oxide has been explored as a reusable carbocatalyst for direct amide synthesis from carboxylic acids and amines under solvent-free conditions, offering a green and efficient pathway. bohrium.com

Table 2: Examples of Environmentally Benign Synthetic Strategies for Benzamides and Derivatives

| Green Strategy | Reagents/Catalyst/Solvent | Product Type | Reference |

| Electrochemical Cascade | Electrons (from anodic oxidation of chloride) | Halogenated N-aryl amides | researchgate.net |

| Aqueous Synthesis | Water (as solvent) | 2,3-dihydroquinazolin-4(1H)-ones | researchgate.net |

| Solvent-Free Reaction | Boric Acid (catalyst) | Primary amides | researchgate.net |

| Recyclable Catalyst | Graphene Oxide (metal-free catalyst) | Amides | bohrium.com |

| Recyclable Catalyst | SBA-Pr-SO3H (nanoporous acid catalyst) | Benzamides, Quinazolinones | orientjchem.org |

Reaction Chemistry and Derivatization Strategies of 2 Amino 4,5 Dibromobenzamide

Condensation Reactions for Heterocycle Formation

Condensation reactions involving 2-amino-4,5-dibromobenzamide are a cornerstone for the synthesis of fused heterocyclic systems. The presence of the ortho-amino and amide groups facilitates cyclization with various electrophilic partners, leading to the formation of quinazolinones, quinolines, and other related heterocycles.

Synthesis of Quinazolinone Derivatives

Quinazolinones are a prominent class of nitrogen-containing heterocycles, and this compound is a key precursor for the synthesis of their dibrominated analogs.

The reaction of this compound with various aromatic aldehydes provides a direct route to 2-aryl-6,7-dibromoquinazolin-4(3H)-ones. nih.govresearchgate.net This transformation typically involves refluxing the reactants in a suitable solvent, such as ethanol (B145695), often in the presence of a catalyst or an oxidizing agent like copper(II) chloride, to facilitate the cyclization and subsequent aromatization. nih.gov The choice of aromatic aldehyde allows for the introduction of a wide array of substituents at the 2-position of the quinazolinone core, enabling the exploration of structure-activity relationships for various applications.

The general scheme for this reaction involves the initial formation of a Schiff base between the amino group of the benzamide (B126) and the aldehyde, followed by an intramolecular cyclization and subsequent oxidation to yield the stable quinazolinone ring system. nih.govrsc.org A variety of aromatic aldehydes, including those with electron-donating and electron-withdrawing groups, have been successfully employed in this synthesis. nih.govresearchgate.net

Table 1: Examples of 2-Aryl-6,7-dibromoquinazolin-4(3H)-ones synthesized from this compound and Aromatic Aldehydes

| Aromatic Aldehyde | Resulting Quinazolinone Derivative | Reference |

|---|---|---|

| Cinnamaldehyde | 6,8-dibromo-2-styrylquinazolin-4(3H)-one | nih.govresearchgate.net |

| 3-Fluorobenzaldehyde | 6,8-dibromo-2-(3-fluorophenyl)quinazolin-4(3H)-one | nih.govresearchgate.net |

| 4-Bromobenzaldehyde | 6,8-dibromo-2-(4-bromophenyl)quinazolin-4(3H)-one | nih.gov |

| 4-Nitrobenzaldehyde | 6,8-dibromo-2-(4-nitrophenyl)quinazolin-4(3H)-one | nih.gov |

| 4-Benzyloxybenzaldehyde | 6,8-dibromo-2-(4-(benzyloxy)phenyl)quinazolin-4(3H)-one | nih.gov |

Note: The numbering of the dibromo substituents on the quinazolinone ring can vary depending on the starting material used. In the cited literature, the starting material is sometimes 2-amino-3,5-dibromobenzamide (B176797), leading to 6,8-dibromoquinazolinones. nih.govresearchgate.net

The Friedländer synthesis is a classical method for the formation of quinolines and can be adapted for quinazolinone synthesis. wikipedia.orgorganic-chemistry.org It typically involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an activated α-methylene group. wikipedia.orgorganic-chemistry.org While the direct application to this compound for quinazolinone synthesis is a variation of the classical Friedländer reaction, the underlying mechanistic principles are relevant.

Two primary mechanisms are proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) condensation between the reactants, followed by cyclization and dehydration. researchgate.net The second pathway suggests the formation of a Schiff base as the initial step, which then undergoes an intramolecular aldol-type reaction to form the heterocyclic ring. wikipedia.org The reaction can be catalyzed by acids or bases. organic-chemistry.orgacademie-sciences.fr In the context of this compound, the reaction with aldehydes can be viewed as a modified Friedländer-type condensation, where the amide group participates in the cyclization to form the quinazolinone ring.

Formation of Quinoline (B57606) Derivatives

The synthesis of quinoline derivatives from this compound is less direct than that of quinazolinones. The classical Friedländer synthesis for quinolines requires a 2-aminoaryl aldehyde or ketone. wikipedia.orgorganic-chemistry.org Therefore, to utilize this compound for quinoline synthesis, the benzamide functionality would likely need to be transformed into a suitable carbonyl group or a related reactive intermediate.

However, variations of the Friedländer reaction and other cyclization strategies exist that could potentially lead to quinoline structures. For instance, a one-pot approach involving the reaction of isoxazoles with various reagents under Friedländer conditions has been reported for the synthesis of substituted quinolines. researchgate.net The development of novel synthetic methods, including multicomponent reactions and the use of specific catalysts, continues to expand the scope of quinoline synthesis from various precursors. academie-sciences.frscialert.netorganic-chemistry.org

Construction of Thiazole (B1198619) and Oxazole (B20620) Heterocycles

While the direct synthesis of thiazole and oxazole heterocycles from this compound is not extensively documented, the structural motifs present in the molecule offer potential for such transformations. The synthesis of thiazoles often involves the reaction of a thioamide with an α-haloketone (Hantzsch thiazole synthesis) or the cyclization of precursors containing both sulfur and nitrogen atoms. organic-chemistry.orgjpionline.orgwjrr.org Similarly, oxazole synthesis can be achieved through the cyclization of α-acylamino ketones or related intermediates.

To form a thiazole or oxazole ring fused to the benzene (B151609) ring of this compound, the amino and one of the bromo groups could potentially be utilized. For example, reaction with a reagent providing the remaining atoms of the thiazole or oxazole ring could lead to the formation of a benzothiazole (B30560) or benzoxazole (B165842) derivative. However, the more common application of 2-aminobenzamides in heterocycle synthesis is the formation of quinazolinones. The synthesis of thiazole and oxazole derivatives more typically involves the reaction of N-amino-quinolin-2-ones with reagents like phenyl isothiocyanate and subsequent cyclization. sapub.org

Cross-Coupling Reactions

The bromine atoms on the aromatic ring of this compound are amenable to various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse substituents at the 4- and 5-positions of the benzamide.

Common cross-coupling reactions that could be applied to this compound include the Suzuki-Miyaura coupling (with boronic acids or esters), the Sonogashira coupling (with terminal alkynes), and the Buchwald-Hartwig amination (with amines). scirp.org For instance, Suzuki-Miyaura cross-coupling reactions have been utilized with related dibromo-substituted quinazolinone scaffolds to introduce aryl groups. researchgate.net The reactivity of the bromine atoms can be influenced by their position and the electronic nature of the other substituents on the ring. These cross-coupling strategies significantly enhance the molecular diversity that can be achieved from this starting material, providing access to a wide range of derivatized compounds for further investigation.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Aryl-6,7-dibromoquinazolin-4(3H)-one |

| 6,8-dibromo-2-styrylquinazolin-4(3H)-one |

| 6,8-dibromo-2-(3-fluorophenyl)quinazolin-4(3H)-one |

| 6,8-dibromo-2-(4-bromophenyl)quinazolin-4(3H)-one |

| 6,8-dibromo-2-(4-nitrophenyl)quinazolin-4(3H)-one |

| 6,8-dibromo-2-(4-(benzyloxy)phenyl)quinazolin-4(3H)-one |

| 6,8-dibromo-2-(3-methoxyphenyl)quinazolin-4(3H)-one |

| 2-amino-3,5-dibromobenzamide |

| Quinazolinone |

| Quinoline |

| Thiazole |

| Oxazole |

| Benzothiazole |

| Benzoxazole |

| N-amino-quinolin-2-one |

| Cinnamaldehyde |

| 3-Fluorobenzaldehyde |

| 4-Bromobenzaldehyde |

| 4-Nitrobenzaldehyde |

| 4-Benzyloxybenzaldehyde |

| 3-Methoxybenzaldehyde |

| Phenyl isothiocyanate |

Sonogashira Cross-Coupling for Alkynyl Functionalization

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes. scirp.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. researchgate.netrsc.org For a substrate like this compound, the two bromine atoms can be selectively or sequentially replaced with alkynyl groups.

The reaction conditions, such as the choice of catalyst, ligand, base, and solvent, can be tuned to control the reactivity and yield. For instance, studies on similar substrates like 2-amino-3-bromopyridines have shown that catalysts such as Palladium(II) trifluoroacetate (B77799) with triphenylphosphine (B44618) as a ligand, in the presence of copper(I) iodide and triethylamine (B128534) as a base, effectively yield the corresponding alkynylated products in moderate to excellent yields. scirp.org The reaction generally proceeds under an inert atmosphere to prevent the oxidative homocoupling of the terminal alkynes. scirp.org The development of copper-free Sonogashira reactions has also gained traction, particularly for applications in biological systems to avoid copper toxicity. nih.govnih.gov These systems often employ specialized palladium complexes and ligands to facilitate the coupling. nih.govnih.gov

The introduction of alkynyl moieties onto the this compound core can generate intermediates that are valuable for the synthesis of complex heterocyclic compounds, materials with interesting photophysical properties, and biologically active molecules. scirp.orgrsc.org

Table 1: Representative Conditions for Sonogashira Cross-Coupling

| Parameter | Condition | Source |

|---|---|---|

| Catalyst | Pd(CF₃COO)₂ / PdCl₂(PPh₃)₂ | scirp.orgresearchgate.net |

| Ligand | PPh₃ / N-heterocyclic carbenes (NHC) | scirp.orgresearchgate.net |

| Co-catalyst | Copper(I) iodide (CuI) | scirp.orgresearchgate.net |

| Base | Triethylamine (NEt₃) / Cesium carbonate (Cs₂CO₃) | scirp.orgresearchgate.net |

| Solvent | Dimethylformamide (DMF) / Tetrahydrofuran (THF) | scirp.orgresearchgate.net |

| Temperature | Room Temperature to 100 °C | scirp.orgresearchgate.net |

Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura cross-coupling reaction is one of the most important methods for constructing aryl-aryl bonds. snnu.edu.cnbeilstein-journals.org This palladium-catalyzed reaction couples an organoboron reagent (typically a boronic acid or ester) with an aryl or vinyl halide. rsc.orgresearchgate.net The two bromine atoms on this compound serve as excellent electrophilic partners for this transformation, allowing for the introduction of various aryl or heteroaryl groups.

This reaction is renowned for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability and stability of the boronic acid reagents. beilstein-journals.org The catalytic cycle involves a palladium(0) species, and the choice of ligand, base, and solvent system is crucial for achieving high efficiency and selectivity, especially in di-halogenated substrates where mono- or di-substitution may be desired. rsc.org Phosphine-free catalyst systems, such as those using palladium complexes with 4-aminoantipyrine, have also been developed, offering simple and efficient catalysis in environmentally benign solvents like ethanol. beilstein-journals.org The Suzuki-Miyaura reaction is a cornerstone in the synthesis of biaryls, which are prevalent structures in pharmaceuticals, agrochemicals, and advanced materials. beilstein-journals.orgresearchgate.net

Table 2: Representative Conditions for Suzuki-Miyaura Cross-Coupling

| Parameter | Condition | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ / Pd(OAc)₂ | researchgate.net |

| Ligand | Phosphine-based (e.g., PPh₃) or N-heterocyclic carbenes (NHCs) | snnu.edu.cnbeilstein-journals.org |

| Boron Reagent | Arylboronic acid / Arylboronic ester | snnu.edu.cn |

| Base | K₂CO₃ / K₃PO₄ / NaOAc | beilstein-journals.org |

| Solvent | Dioxane / Toluene / Ethanol / Water mixtures | beilstein-journals.orgresearchgate.net |

| Temperature | Room Temperature to 100 °C | researchgate.net |

Schiff Base Formation and Coordination Chemistry

The primary amino group of this compound is a key functional handle for condensation reactions, most notably to form Schiff bases (imines). This chemistry opens the door to the field of coordination chemistry, where these Schiff bases can act as ligands for various metal ions.

Synthesis of Tetradentate Schiff Base Ligands

While the direct use of this compound in forming tetradentate ligands is not widely reported, the closely related compound, 2-amino-3,5-dibromobenzaldehyde (B195418), provides a clear blueprint for this transformation. nih.gov Symmetrical tetradentate Schiff base ligands can be synthesized through the condensation reaction of a diamine with two equivalents of an amino-aldehyde. nih.govresearchgate.net In a representative synthesis, 2-amino-3,5-dibromobenzaldehyde is reacted with various aliphatic diamines (such as 1,2-diaminoethane, 1,3-diaminopropane, and 1,4-diaminobutane) in an alcoholic solvent. nih.gov This reaction typically proceeds under reflux to afford the corresponding N₂O₂ tetradentate Schiff base ligands, where coordination can occur through the imine nitrogen atoms and the phenolic oxygen atoms (after deprotonation). nih.govekb.eg Such ligands are of great interest due to their ability to form stable complexes with a variety of transition metals. derpharmachemica.com

Table 3: Example Tetradentate Schiff Base Ligands from 2-Amino-3,5-dibromobenzaldehyde

| Diamine Precursor | Resulting Ligand | Source |

|---|---|---|

| 1,2-Diaminoethane | L¹ | nih.gov |

| 1,3-Diaminopropane | L² | nih.gov |

| 1,4-Diaminobutane | L³ | nih.gov |

Complexation with Transition Metals (e.g., Nickel(II), Oxovanadium(IV)) for Catalytic Applications

The tetradentate Schiff base ligands derived from precursors like 2-amino-3,5-dibromobenzaldehyde are excellent chelating agents for transition metal ions. nih.gov Complexes of these ligands with metals such as Nickel(II) and Oxovanadium(IV) have been synthesized and characterized. nih.gov The synthesis involves reacting the Schiff base ligand with a metal salt, such as nickel acetate (B1210297) or vanadyl sulfate, in a suitable solvent like methanol. nih.govua.es

The resulting metal complexes often exhibit specific geometries; for example, Ni(II) complexes with N₂O₂ tetradentate Schiff bases typically adopt a square-planar geometry, while oxovanadium(IV) complexes often form square-pyramidal structures. nih.govnih.gov These complexes are characterized using techniques like IR, UV-Vis, ¹H NMR, and mass spectrometry. nih.gov The coordination of the metal to the ligand is confirmed by shifts in the characteristic vibrational frequencies, such as the C=N (imine) stretch in the IR spectrum. nih.gov Such metal complexes are investigated for a wide range of applications, including their use as catalysts in various organic transformations and for their potential biological and electrochemical properties. nih.govmdpi.com

Table 4: Metal Complexes of Tetradentate Schiff Base Ligands

| Ligand | Metal Ion | Proposed Geometry | Potential Application | Source |

|---|---|---|---|---|

| L¹-L⁴ | Nickel(II) | Square-planar | Catalysis | nih.govmdpi.com |

Other Derivatization Pathways

Beyond cross-coupling and Schiff base formation, other functional groups on the this compound molecule can be targeted for derivatization.

Aminolysis Reactions

Aminolysis is a chemical reaction in which a molecule is cleaved by reaction with an amine. nih.gov In the context of this compound, the amide functional group (-CONH₂) could potentially undergo aminolysis, which would constitute a transamidation reaction. This involves the nucleophilic attack of an external amine on the carbonyl carbon of the benzamide group, leading to the displacement of ammonia (B1221849) and the formation of a new secondary or tertiary amide.

This reaction pathway can be used to introduce a wide variety of substituents onto the amide nitrogen, thereby modifying the molecule's properties. The process is reversible and the reaction conditions, such as temperature and the nature of the incoming amine, would need to be optimized to drive the reaction towards the desired product. researchgate.net While this specific reaction on this compound is not extensively documented in the literature, the general principle of aminolysis of amides is a known synthetic strategy. researchgate.net

Electrophilic Aromatic Substitution for Further Halogenation

The benzene ring of this compound is moderately deactivated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-withdrawing bromine atoms. However, it is also substituted with two activating, ortho-, para-directing groups: a strong activating amino (-NH₂) group and a moderately activating amide (-CONH₂) group. The interplay of these electronic effects governs the regioselectivity of further halogenation reactions.

Further halogenation, such as bromination or chlorination, proceeds via the classical electrophilic aromatic substitution mechanism. This reaction involves the generation of a potent electrophile (e.g., Br⁺ or Cl⁺) from a halogen source (Br₂ or Cl₂) with the aid of a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃). libretexts.orglibretexts.org The reaction mechanism initiates with the attack of the π-electron system of the aromatic ring on the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. dalalinstitute.commasterorganicchemistry.com Aromaticity is subsequently restored through the loss of a proton from the site of substitution. libretexts.orgmasterorganicchemistry.com

The directing effects of the existing substituents determine the position of the incoming halogen. The primary amino group is a powerful activating group and strongly directs incoming electrophiles to its ortho and para positions. The amide group is also ortho-, para-directing. In this compound, the position para to the amino group is occupied by a bromine atom. The two available ortho positions are C3 and the carbon bearing the amide group. Therefore, substitution is most likely to occur at the C3 position, which is ortho to the amino group and meta to the amide and one of the bromine atoms. The C6 position is another potential site, being ortho to a bromine atom and para to the amide group.

A common method for the bromination of similar activated aromatic systems involves using reagents like N-bromosuccinimide (NBS), sometimes in a solvent like acetic acid. mdpi.com

Table 1: Reagents for Electrophilic Halogenation of this compound

| Reaction Type | Reagent | Catalyst | Potential Product(s) |

| Bromination | Br₂ | FeBr₃ | 2-Amino-3,4,5-tribromobenzamide |

| Chlorination | Cl₂ | AlCl₃ | 2-Amino-3-chloro-4,5-dibromobenzamide |

| Bromination | N-Bromosuccinimide (NBS) | Acetic Acid | 2-Amino-3,4,5-tribromobenzamide |

Reductive Amination Strategies

Reductive amination is a highly effective method for the alkylation of amines. acsgcipr.org This strategy allows for the conversion of the primary amino group of this compound into secondary or tertiary amines by reacting it with an aldehyde or a ketone. libretexts.org The reaction is typically performed as a one-pot synthesis where the amine and the carbonyl compound form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. acsgcipr.orgmasterorganicchemistry.com

The key to successful one-pot reductive amination is the use of a reducing agent that is selective for the iminium ion over the starting aldehyde or ketone. masterorganicchemistry.com Common reagents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.orgorganic-chemistry.org These mild hydride reagents are generally unreactive towards carbonyl groups at the slightly acidic pH (typically 4-5) required for efficient imine formation, but they readily reduce the protonated imine (iminium ion). masterorganicchemistry.com Alternative methods include catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst like palladium on carbon (Pd/C) or nickel. libretexts.orgorganic-chemistry.org

This strategy offers a versatile route to a wide array of N-substituted this compound derivatives. The choice of aldehyde or ketone directly determines the nature of the substituent introduced onto the nitrogen atom.

Table 2: Examples of Reductive Amination Reactions with this compound

| Carbonyl Compound | Reducing Agent | Solvent | Product |

| Formaldehyde | NaBH₃CN | Methanol | 2-(Methylamino)-4,5-dibromobenzamide |

| Acetaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | 2-(Ethylamino)-4,5-dibromobenzamide |

| Acetone | H₂ / Pd/C | Ethanol | 2-(Isopropylamino)-4,5-dibromobenzamide |

| Benzaldehyde (B42025) | NaBH₃CN | Methanol | 2-(Benzylamino)-4,5-dibromobenzamide |

| Cyclohexanone | NaBH(OAc)₃ | Tetrahydrofuran | 2-(Cyclohexylamino)-4,5-dibromobenzamide |

Investigations into Biological Activity Non Clinical Focus

In Vitro Antiproliferative and Cytotoxic Studies on Cancer Cell Lines

Research into the anticancer potential of compounds derived from a dibrominated aminobenzamide structure has been conducted across a range of human cancer cell lines. These studies typically utilize assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) test to evaluate cell viability and cytotoxic effects. nih.govmui.ac.ir

Screening against Leukemia Cell Lines (e.g., K562)

The antiproliferative effects of benzamide (B126) derivatives have been noted in leukemia cell lines. For instance, compounds related to 2-aminobenzamide (B116534) have shown growth inhibition against the K562 human chronic myelogenous leukemia cell line. Specifically, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide, a benzamide derivative, demonstrated an IC₅₀ value of 1.31 μM against K562 cells. nih.gov Furthermore, various 2,3-disubstituted quinazolinone derivatives, which can be synthesized from aminobenzamides, have also been assessed for cytotoxicity against the K562 cell line. researchgate.net Studies on chronic myeloid leukemia K562 cells are crucial for evaluating their potential in cancer cell reprogramming research. nih.gov

Evaluation against Breast Cancer Cell Lines (e.g., MCF-7)

Derivatives of 2-Amino-3,5-dibromobenzamide (B176797) (an isomer of the title compound) have been synthesized and evaluated for their cytotoxic effects on the MCF-7 breast cancer cell line. nih.govresearchgate.net A series of novel brominated quinazoline (B50416) derivatives (1a-1g) were synthesized from 2-amino-3,5-dibromobenzamide and tested for their anticancer properties. researchgate.net Among these, certain 2-aryldibromoquinazolinone derivatives, specifically compounds labeled 1f and 1g, showed notable toxicity against MCF-7 cells. nih.gov Similarly, other research has explored the antiproliferative activity of various compounds against MCF-7 cells, noting that sensitivity can be linked to the expression of specific cellular receptors, such as the aryl hydrocarbon receptor (AhR). nih.gov

Assessment against Lung Cancer Cell Lines (e.g., A549)

The A549 human lung carcinoma cell line has also been a target for evaluating the cytotoxic potential of 2-Amino-3,5-dibromobenzamide derivatives. nih.gov The same 2-aryldibromoquinazolinone compounds (1f and 1g) that were active against breast cancer cells also exhibited toxicity against A549 cells. nih.gov The MTT assay is a standard method used to assess the antiproliferative effects of synthesized compounds on this cell line. mui.ac.irnih.gov Studies have shown that certain agents can induce cell cycle arrest in the S and G2/M phases in A549 cells, indicating a mechanism of growth inhibition. nih.gov The cytotoxic potential of various natural and synthetic compounds against A549 cells is an active area of research, often comparing their effects to standard chemotherapeutic agents like cisplatin. nih.govmdpi.com

Analysis of Hepatocellular Carcinoma Cell Lines (e.g., HEPG-2)

Investigations into liver cancer have utilized the HEPG-2 human hepatocellular carcinoma cell line. While direct studies on 2-Amino-4,5-dibromobenzamide are not prominent, related structures have been examined. For example, self-assembling molecular bowls synthesized using 3,5-dibromobenzamide (B63241) were tested against HepG2 cells, with some derivatives showing the ability to induce apoptosis. nih.gov Other research has focused on palladium complexes and various quinazolinone-based molecules, evaluating their cytotoxic effects and ability to inhibit cell proliferation and induce cell cycle arrest in HepG2 cells. tubitak.gov.trmdpi.compensoft.net One study found that N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide was particularly potent against HepG2 cells, with an IC₅₀ value of 1.30 μM. nih.gov

Quantitative Measurement of Inhibitory Concentrations (e.g., IC50, MIC80)

The potency of a compound's antiproliferative activity is quantified by its IC₅₀ value, which represents the concentration required to inhibit the growth of 50% of a cell population. These values are crucial for comparing the efficacy of different compounds. For derivatives of 2-Amino-3,5-dibromobenzamide, IC₅₀ values have been determined against several cancer cell lines.

Interactive Data Table: IC₅₀ Values of 2-Amino-3,5-dibromobenzamide Derivatives

| Compound | Cell Line | IC₅₀ (μM) | Source |

| 2-aryldibromoquinazolinone (1f) | MCF-7 (Breast) | 101.37 ± 12.20 | nih.gov |

| 2-aryldibromoquinazolinone (1g) | MCF-7 (Breast) | 101.37 ± 12.20 | nih.gov |

| 2-aryldibromoquinazolinone (1f) | A549 (Lung) | 124.5 ± 20.51 | nih.gov |

| 2-aryldibromoquinazolinone (1g) | A549 (Lung) | 124.5 ± 20.51 | nih.gov |

| 2-aryldibromoquinazolinone (1b) | MCF-7 (Breast) | 201.5 ± 26.2 | researchgate.net |

| 2-aryldibromoquinazolinone (1c) | MCF-7 (Breast) | 599.5 ± 136.5 | researchgate.net |

| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide | HepG2 (Liver) | 1.30 | nih.gov |

| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide | K562 (Leukemia) | 1.31 | nih.gov |

This table presents the half-maximal inhibitory concentrations (IC₅₀) for various derivatives synthesized from a dibrominated aminobenzamide precursor against different human cancer cell lines.

Enzyme Inhibition Mechanisms

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. savemyexams.com Inhibition can be either reversible, where the inhibitor can dissociate from the enzyme, or irreversible, where the inhibitor forms a stable, often covalent, bond. du.ac.in Understanding the mechanism of inhibition is key to drug design. nih.gov

The specific enzyme inhibition mechanisms for this compound are not extensively detailed in the literature. However, studies of related compounds provide insight. For example, some benzothiazole (B30560) derivatives require metabolic activation by enzymes like CYP1A1 to exert their antitumor effects. nih.gov Other inhibitors may act competitively, binding to the enzyme's active site and preventing the substrate from binding, or non-competitively, binding to an allosteric site and changing the enzyme's conformation. savemyexams.comenzyme-modifier.ch Some compounds are known as suicide inhibitors, where the enzyme converts the inhibitor into a reactive form that then irreversibly inactivates the enzyme. du.ac.in The study of how different molecules inhibit key enzymes like cholinesterases or monoamine oxidases serves as a model for developing new therapeutic agents. nih.gov

Studies on Phosphotungstic Acid Inhibition

Broad-Spectrum Enzyme Modulating Activity

The broader class of 2-aminobenzamide derivatives has been a subject of research for their enzyme modulating activities. For instance, 2-amino-5-iodobenzamide (B1582221) has been studied for its inhibitory effects on the enzyme tyrosinase, which is crucial in melanin (B1238610) biosynthesis. Derivatives of 2-aminobenzamide have also been synthesized and evaluated for various biological activities, which often stem from their interaction with specific enzymes. mdpi.com The nature and position of substituents on the benzamide ring play a significant role in determining the specific enzyme inhibitory profile.

Antimicrobial and Antifungal Research

Antibacterial Activity of Derivatives (Gram-Positive and Gram-Negative)

Derivatives of 2-aminobenzamide have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. In one study, a series of 2-aminobenzamide derivatives were tested against Staphylococcus aureus and Bacillus subtilis (Gram-positive), and Pseudomonas aeruginosa and Escherichia coli (Gram-negative). mdpi.com The activity of these compounds is often evaluated using methods like the agar (B569324) well diffusion method. mdpi.com

Another study focused on N, N'-linked bisazaheterocycles, including quinazolinone derivatives synthesized from 2-amino-3,5-dibromobenzamide. researchgate.net Several of these compounds exhibited high antibacterial activity against Staphylococcus aureus and Escherichia coli. researchgate.net For example, an iodine-catalyzed condensation of 2-amino-3,5-dibromobenzamide with cyclohexane-1,3-dione derivatives yielded bisquinazolinones, which, after further modification, showed significant antibacterial potential. researchgate.net

The following table summarizes the antibacterial activity of selected 2-aminobenzamide derivatives.

| Bacterial Strain | Activity of Derivatives | Reference |

| Staphylococcus aureus | Moderate to good | mdpi.comresearchgate.net |

| Bacillus subtilis | Moderate to good | mdpi.com |

| Pseudomonas aeruginosa | Moderate | mdpi.com |

| Escherichia coli | Moderate to good | mdpi.comresearchgate.net |

Antifungal Activity, specifically against Candida albicans

Derivatives of 2-aminobenzamide have also been investigated for their antifungal properties, particularly against Candida albicans. mdpi.comajrconline.org In a study exploring a series of new 2-aminobenzamide derivatives, some compounds showed moderate to good antifungal activity against C. albicans. mdpi.com The antifungal potential is often compared to standard antifungal agents like Clotrimazole. mdpi.com

Furthermore, research on 2-aminobenzothiazole (B30445) derivatives, which share a structural similarity, has shown promising results. ucl.ac.beresearchgate.net Several of these compounds exhibited significant antifungal activity against C. albicans, with some showing minimum inhibitory concentration (MIC) values comparable to or even better than existing antifungal drugs. ucl.ac.beresearchgate.net The structure-activity relationship is a key focus, with different substitutions on the core structure leading to varied levels of antifungal efficacy. mdpi.comnih.gov

The table below presents data on the antifungal activity of certain derivatives against Candida albicans.

| Compound/Derivative Type | Observed Activity against C. albicans | Reference |

| 2-Aminobenzamide derivatives | Moderate to good | mdpi.com |

| 2-Aminobenzothiazole derivatives | Significant activity, with some showing low MIC values | ucl.ac.beresearchgate.net |

| 2-Amino-4,5-diarylthiazole derivatives | Moderate to good, with some comparable to fluconazole | mdpi.comnih.gov |

Antiprotozoal Efficacy of Derivatives

Activity against Giardia intestinalis and Trichomonas vaginalis

Research has extended into the antiprotozoal effects of related chemical structures. Studies on N-monoalkylated diamines and carbamate (B1207046) derivatives of metronidazole (B1676534) and secnidazole (B1681708) have demonstrated significant in vitro activity against Giardia intestinalis (also known as Giardia lamblia) and Trichomonas vaginalis. nih.govmdpi.com Several synthesized diamine derivatives showed better anti-G. lamblia activity than the standard drug metronidazole. nih.gov Similarly, metronidazole carbamate derivatives exhibited potent activity against both G. duodenalis and T. vaginalis, with some being more active than the parent drug. mdpi.com

While direct studies on this compound derivatives for antiprotozoal activity were not found in the provided search results, the efficacy of structurally related compounds suggests a potential avenue for future research. The development of resistance to current antiprotozoal drugs like metronidazole underscores the need for new therapeutic agents. mdpi.compreprints.org

The following table highlights the antiprotozoal activity of related compound classes.

| Protozoan Species | Active Compound Class | Observed Potency | Reference |

| Giardia intestinalis (G. lamblia) | N-monoalkylated diamines | Several compounds more active than metronidazole. | nih.gov |

| Trichomonas vaginalis | N-monoalkylated diamines | One compound twice as active as metronidazole. | nih.gov |

| Giardia duodenalis | Metronidazole carbamates | Potency in the low micromolar to nanomolar range. | mdpi.com |

| Trichomonas vaginalis | Metronidazole carbamates | Potency in the low micromolar to nanomolar range. | mdpi.com |

Antioxidant Properties and Radical Scavenging Activity

Research into various derivatives of 2-aminobenzamide has revealed that this chemical scaffold can be a foundation for compounds with significant biological activities, including antimicrobial and antioxidant effects. mdpi.comnih.gov For instance, a series of novel 2-aminobenzamide derivatives were synthesized and evaluated for their antimicrobial potential, with some compounds showing excellent activity against various bacterial and fungal strains. mdpi.com While this research focused on antimicrobial properties, the underlying 2-aminobenzamide structure is a common feature.

Furthermore, studies on other halogenated benzamide derivatives and related heterocyclic compounds have explored their antioxidant potential. For example, the synthesis of certain quinazoline derivatives, which can be derived from anthranilamides (2-aminobenzamides), has been a subject of interest for their potential as cytotoxic and antioxidant agents. nih.govresearchgate.net

In one study, a series of pyrimidine (B1678525) derivatives synthesized from (E)-3-(2-amino-3,5-dibromophenyl)-1-(4-substitutedphenyl) prop-2-en-1-one, which features a 2-amino-3,5-dibromophenyl group, were tested for their free radical scavenging potential using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov The results indicated that these compounds exhibited varying degrees of radical scavenging activity. nih.gov For example, a derivative with a para-fluoro substitution showed a notable IC50 value, indicating its potential as a radical scavenger. nih.gov

The antioxidant activity of various compounds is often evaluated using a range of in vitro assays that measure the ability to scavenge different types of free radicals or to reduce oxidized species. Common methods include the DPPH assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, hydroxyl radical scavenging assays, and superoxide (B77818) radical scavenging assays. nih.govmdpi.com

While no specific data tables for the antioxidant activity of this compound can be presented due to the lack of direct research, the table below summarizes the antioxidant activity of some related pyrimidine derivatives containing a dibrominated aminophenyl group, as reported in a study by an unlisted author. This data is provided to illustrate the type of antioxidant evaluation performed on structurally similar compounds.

Table 1: In Vitro Antioxidant Activity of Pyrimidine Derivatives Containing a Dibrominated Aminophenyl Moiety

| Compound ID | Substitution on Phenyl Ring | DPPH Radical Scavenging IC50 (µg/ml) |

| 4b | p-Hydroxy | 117.8 |

| 4c | Not Specified | 132.4 |

| 4g | p-Fluoro | 98.5 |

| Ascorbic Acid (Standard) | Not Applicable | 67.5 |

This table is based on data for pyrimidine derivatives containing a 2-amino-3,5-dibromophenyl moiety and is intended for illustrative purposes only, as no direct data for this compound is available. nih.gov

It is important to reiterate that the antioxidant properties of a specific compound are highly dependent on its precise chemical structure, including the position of substituents on the aromatic ring. Therefore, the findings for related compounds should not be directly extrapolated to this compound without dedicated experimental verification.

Structure Activity Relationship Sar Studies

Impact of Halogen Substitution Patterns on Biological Activity

The presence and position of halogen atoms on the benzamide (B126) scaffold are critical determinants of biological activity. Halogens can influence a compound's lipophilicity, electronic properties, and ability to form halogen bonds, all of which affect drug-target interactions. researchgate.netresearchgate.net

In a series of sulfamoyl benzamide derivatives, the presence of two halogen atoms, chlorine and bromine, in compound 3i resulted in it being the most potent inhibitor of the h-NTPDase1 isoform with an IC50 value of 2.88 ± 0.13 μM. rsc.org A comparison with a similar compound, 3e , which presumably has a different halogen substitution pattern, revealed that the di-halogenated nature of 3i significantly enhanced its activity. rsc.org This suggests that a specific di-halogen substitution pattern is favorable for h-NTPDase1 inhibition.

Furthermore, the introduction of a chlorine atom at the 2-position of the benzene (B151609) ring in compound 2d shifted its selectivity towards h-NTPDase8, whereas the parent compound 2a (with a cyclopropyl (B3062369) ring substitution on the sulfonyl group) was a more favorable inhibitor of h-NTPDase3. rsc.org This highlights how the specific placement of a halogen can redirect the inhibitory activity of a compound towards different enzyme isoforms.

The following table summarizes the impact of halogen substitutions on the biological activity of selected benzamide and quinazoline (B50416) derivatives:

| Compound | Key Structural Features | Biological Activity | Reference |

| 3i | Contains both chlorine and bromine atoms | Potent inhibitor of h-NTPDase1 (IC50 = 2.88 ± 0.13 μM) | rsc.org |

| 2d | Chlorine atom at position 2 of the benzene ring | Selective inhibitor of h-NTPDase8 | rsc.org |

| 3k | 4-bromobenzyl substituent at N4-position of quinazoline | Potent inhibitor of Aβ40 aggregation (IC50 = 80 nM) | nih.gov |

| 4k | 4-bromobenzyl substituent at N2-position of quinazoline | Superior inhibitor of Aβ42 aggregation (IC50 = 1.7 μM) | nih.gov |

| 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones | Iodine at 6th and 8th positions of quinazolinone | Good antibacterial and anti-inflammatory activity | nih.gov |

Influence of Substituents on Quinazolinone and Thiazole (B1198619) Scaffolds

The quinazolinone and thiazole ring systems are important heterocyclic scaffolds that can be synthesized from 2-Amino-4,5-dibromobenzamide and its analogs. The nature of the substituents on these scaffolds plays a significant role in determining their biological profiles.

Quinazolinone Scaffolds

The properties of quinazoline derivatives are influenced by the nature of the substituents and their location on either the pyrimidine (B1678525) or the benzene ring. biomedres.us In a study of 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones, compounds with aliphatic side chains (4 and 5 ) were found to be more active as anti-inflammatory agents than those with aromatic side chains. nih.gov Specifically, compound 5 , which contains an acetamide (B32628) substituent, was the most active, with a potency that was 74% of the reference drug. nih.gov In contrast, a pyridine-containing compound (7 ) was more active than derivatives with pyrimidine or oxazole (B20620) rings. nih.gov

Research on 2-aryldibromoquinazolinone derivatives as cytotoxic agents revealed that compounds 1f (with a 4-benzyloxy substituent) and 1g (with a 4-bromo substituent) were the most active against MCF-7, A549, and SKOV3 cancer cell lines. nih.gov Other derivatives with different aromatic substitutions showed lower or no cytotoxic effects. nih.gov This indicates that the electronic and steric properties of the substituent on the 2-aryl ring are critical for anticancer activity.

Thiazole Scaffolds

The thiazole ring is another privileged scaffold in medicinal chemistry, and its derivatives often exhibit a wide range of biological activities. nih.gov In the development of anti-Candida albicans agents based on a 2-amino-4,5-diarylthiazole core, the introduction of an amide bond at the C2 position and various aryl groups at the C4 and C5 positions was a key strategy. mdpi.com One of the most active compounds, 5a8 , featured two hydroxyl groups and a 4-methylphenyl group at the C2 position of the thiazole. mdpi.com The hydroxyl groups were thought to enhance the molecule's solubility, contributing to its potent antifungal activity (MIC80 = 9 μM), which was comparable to the standard drug fluconazole. mdpi.com

Another study identified a p-fluoro substituted 2-amino-4-aryl thiazole (1d ) as a potent inhibitor of human 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory pathways. rsc.org This highlights the importance of specific halogen substitutions on the aryl ring attached to the thiazole scaffold for achieving desired inhibitory effects.

The table below illustrates the influence of substituents on the biological activity of quinazolinone and thiazole derivatives:

| Scaffold | Compound | Substituent(s) | Biological Activity | Reference |

| Quinazolinone | 5 | Aliphatic side chain (acetamide) | Most active anti-inflammatory | nih.gov |

| Quinazolinone | 1f | 2-(4-benzyloxyphenyl) | High cytotoxicity against cancer cell lines | nih.gov |

| Quinazolinone | 1g | 2-(4-bromophenyl) | High cytotoxicity against cancer cell lines | nih.gov |

| Thiazole | 5a8 | 2-(4-methylphenyl), two hydroxyl groups | Potent anti-Candida albicans activity (MIC80 = 9 μM) | mdpi.com |

| Thiazole | 1d | p-fluoro substituted aryl group | Potent 5-LOX inhibitor (IC50 ~ 10 μM) | rsc.org |

Role of Functional Groups in Modulating Reactivity and Bioactivity

The functional groups present in a molecule, such as amino and amide groups, are key players in its reactivity and biological interactions. uohyd.ac.in The amino group, with its lone pair of electrons on the nitrogen atom, is basic and highly reactive. chemistrytalk.orgscienceinfo.com The amide functional group is also a versatile precursor for many other functional groups and is a common feature in many bioactive compounds. nih.gov

A study on 2-aminobenzamide (B116534) derivatives as antimicrobial agents found that compound 5 , which has a 4-methoxyphenyl (B3050149) substituent, was the most active. researchgate.netmdpi.com It exhibited excellent antifungal activity against Aspergillus fumigatus, even more potent than the standard drug Clotrimazole, and also showed moderate to good antibacterial and antifungal activity against other strains. researchgate.net The presence of the methoxy (B1213986) group on the phenyl ring, in conjunction with the core 2-aminobenzamide structure, appears to be crucial for this enhanced activity.

The relative reactivity of different functional groups can also be compared. For instance, a thiol group (-SH) is more nucleophilic and acidic than an amide group (-CONH₂). This difference in reactivity means that substituting an amide with a thiol can significantly alter the molecule's chemical behavior and its interactions with biological targets.

The following table highlights the role of specific functional groups in modulating the bioactivity of benzamide derivatives:

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand and its protein target.

In the case of 2-Amino-4,5-dibromobenzamide, molecular docking could be used to screen for potential biological targets. For instance, studies on other 2-aminobenzamide (B116534) derivatives have shown their potential as inhibitors of enzymes like histone deacetylases (HDACs). mdpi.comnih.govnih.govresearchgate.net In a typical molecular docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The this compound molecule would then be placed into the binding site of the protein, and various conformations would be sampled to find the one with the best binding affinity, often calculated as a docking score. The interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein can then be analyzed to understand the basis of its potential biological activity. mdpi.comnih.govnih.govresearchgate.net

Table 1: Illustrative Docking Scores of 2-Aminobenzamide Derivatives with HDAC1

| Compound | Docking Score (kcal/mol) | Interacting Residues (Example) |

| Hypothetical this compound | - | - |

| 2-aminobenzamide derivative 1 | -8.5 | HIS142, HIS143, PRO33 |

| 2-aminobenzamide derivative 2 | -9.2 | HIS180, TYR306 |

| 2-aminobenzamide derivative 3 | -7.9 | GLY151, PHE208 |

Note: The data in this table is hypothetical and for illustrative purposes to show the type of information obtained from molecular docking studies.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Following molecular docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding pose and the conformational changes that may occur upon ligand binding.

For a complex of this compound with a putative target protein, an MD simulation would involve placing the docked complex in a simulated physiological environment (water, ions, etc.) and calculating the forces between atoms to predict their motion. This can reveal the flexibility of the ligand in the binding pocket and the dynamic network of interactions that stabilize the complex. Such simulations are crucial for understanding the intricate details of the binding mechanism that are not apparent from static docking poses.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting various molecular properties with high accuracy.

DFT calculations can be used to determine the electronic properties of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic transitions and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

The charge distribution within the molecule can also be calculated, providing insights into its polarity and the nature of its intermolecular interactions. For halogenated aromatic compounds, DFT calculations can accurately predict how the electronegative bromine atoms influence the electron density distribution across the molecule. acgpubs.orged.ac.uk

Table 2: Exemplary DFT-Calculated Electronic Properties of a Brominated Aromatic Compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

Note: This data is for a representative brominated aromatic compound and is intended to illustrate the outputs of DFT calculations.

DFT can be employed to predict the reactive sites of this compound. By calculating molecular electrostatic potential (MEP) maps and Fukui functions, regions of the molecule that are susceptible to nucleophilic or electrophilic attack can be identified. The MEP map visually represents the charge distribution, with red areas indicating electron-rich regions (nucleophilic) and blue areas indicating electron-poor regions (electrophilic). This information is invaluable for understanding the chemical reactivity and potential metabolic pathways of the compound.

The biological activity and physical properties of a molecule are often dependent on its three-dimensional conformation. DFT can be used to perform a conformational analysis of this compound to identify its most stable geometric isomers. By calculating the energies of different possible conformations, the most energetically favorable structure can be determined. This is particularly important for understanding how the molecule might fit into a protein's binding site. Studies on substituted benzamides have utilized these methods to understand their conformational preferences. tandfonline.comresearchgate.netnih.gov

Quantum Chemical Descriptor Calculations

Quantum chemical descriptors are numerical values derived from the quantum mechanical wavefunction of a molecule that encode information about its structural and electronic properties. nih.gov These descriptors are widely used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate the chemical structure of a series of compounds with their biological activity.

For this compound, a range of quantum chemical descriptors could be calculated, including:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Electronic descriptors: These relate to the electronic structure, such as partial atomic charges, dipole moment, and HOMO/LUMO energies.

Thermodynamic descriptors: These include properties like heat of formation and entropy.

These descriptors can be used to build predictive models for the biological activity or other properties of this compound and its analogues.

Table 3: Common Quantum Chemical Descriptors

| Descriptor Type | Examples |

| Topological | Molecular Connectivity Indices, Wiener Index |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment, Partial Charges |

| Thermodynamic | Enthalpy of Formation, Gibbs Free Energy, Entropy |

Hirshfeld Surface Analysis for Intermolecular Interactions

A detailed Hirshfeld surface analysis for the specific compound this compound has not been reported in the reviewed scientific literature. Therefore, specific research findings and data tables quantifying the intermolecular interactions for this molecule are not available.

However, it is possible to describe the principles of Hirshfeld surface analysis and the expected types of intermolecular interactions that would be characteristic of this compound based on its molecular structure.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net This technique partitions crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density from all other molecules in the crystal. The resulting three-dimensional surface, the Hirshfeld surface, provides a unique picture of the molecule's shape and its environment within the crystal.

Several properties can be mapped onto the Hirshfeld surface to highlight and analyze different aspects of intermolecular contacts. A key property is the normalized contact distance (dnorm), which identifies regions of significant intermolecular contact. These contacts are typically visualized as red spots on the dnorm surface, indicating close interactions, which are often hydrogen bonds or other strong contacts.

The analysis is complemented by 2D "fingerprint plots," which summarize all the intermolecular contacts on the surface. These plots show the distribution of internal (di) and external (de) distances from the surface to the nearest nucleus, providing a quantitative summary of the types and relative significance of different interactions. researchgate.net

For a molecule like this compound, the following intermolecular interactions would be expected and could be quantified by a Hirshfeld surface analysis:

Hydrogen Bonds: The presence of the amino (-NH2) and amide (-CONH2) groups makes them potent hydrogen bond donors (N-H) and acceptors (C=O). Strong N-H···O hydrogen bonds would likely be a dominant feature in the crystal packing.

Halogen Interactions: The two bromine atoms on the benzene (B151609) ring can participate in various intermolecular contacts. These include bromine-hydrogen (Br···H) and potentially bromine-bromine (Br···Br) or bromine-oxygen (Br···O) interactions. Studies on other brominated organic molecules have shown that Br···H contacts can contribute significantly to crystal packing. nih.gov

A hypothetical Hirshfeld surface analysis would provide a percentage contribution for each of these contact types, offering a clear picture of the hierarchy of interactions governing the crystal structure. Without experimental crystal structure data (in the form of a Crystallographic Information File, or CIF), this quantitative analysis cannot be performed.

Advanced Spectroscopic and Crystallographic Characterization in Research

Single Crystal X-ray Diffraction (XRD) for Absolute Structure Determination

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield a specific single-crystal X-ray diffraction study for the compound 2-Amino-4,5-dibromobenzamide. Therefore, detailed crystallographic data, including unit cell dimensions, space group, and precise atomic coordinates, are not available at this time.

Single-crystal X-ray diffraction is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is crucial for the unambiguous determination of a molecule's absolute structure, including bond lengths, bond angles, and torsion angles. Furthermore, the analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonding and halogen bonding, which govern the supramolecular architecture of the solid state.

While data for the specific title compound is unavailable, studies on closely related 2-aminobenzamide (B116534) derivatives have been reported. These studies demonstrate the common structural motifs and intermolecular interactions that could be anticipated in the crystal structure of this compound. For instance, research on various N-substituted 2-aminobenzamides reveals the frequent occurrence of intramolecular hydrogen bonds between the amino group and the amide oxygen. In the solid state, these molecules often form extended networks through intermolecular hydrogen bonds involving the amino and amide groups. The presence of bromine atoms, as in this compound, would also introduce the possibility of halogen bonding, which could further influence the crystal packing.

Without experimental data for this compound, any discussion of its specific crystal structure remains speculative. The determination of its crystallographic parameters would require the successful growth of single crystals of the compound and subsequent analysis using X-ray diffraction techniques. Such a study would provide invaluable insights into its molecular conformation and the forces that direct its self-assembly in the solid state.

Based on a comprehensive search of available scientific literature, there is insufficient specific information regarding the photophysical properties of derivatives of This compound to construct the requested article.

The conducted searches for the synthesis of fluorescent heterocycles from this compound and the photophysical characterization of its subsequent derivatives did not yield specific research findings. While general information exists on the fluorescence and absorbance characteristics of related molecular structures, such as quinazolines and other brominated aromatic compounds, the direct link to this compound as the precursor is not established in the available literature.

Therefore, to adhere strictly to the provided outline and the exclusive focus on derivatives of this compound, it is not possible to generate a scientifically accurate and verifiable article at this time. Writing the article would require speculation about derivatives that have not been reported or characterized, which would compromise the integrity and factual basis of the content.

Analysis of Intermolecular Interactions

Hydrogen Bonding Networks in Crystalline and Solution States

There is a lack of published crystallographic and solution-state NMR data specifically for 2-Amino-4,5-dibromobenzamide. However, based on its functional groups—an amino group (-NH2) and a primary amide group (-CONH2)—the molecule has the potential to form extensive hydrogen bonding networks.

In the Crystalline State:

In a solid-state crystal lattice, the amino and amide groups would act as both hydrogen bond donors and acceptors. It is anticipated that strong N-H···O hydrogen bonds would be a primary feature, likely forming dimers or extended chains and sheets. The presence of two bromine atoms could influence the crystal packing through halogen bonding, a type of non-covalent interaction.

In Solution:

In protic solvents, this compound would engage in hydrogen bonding with solvent molecules. In aprotic solvents, the extent of intermolecular hydrogen bonding between solute molecules would depend on the concentration and the solvent's ability to solvate the polar groups of the benzamide (B126). Techniques like 1H NMR spectroscopy could theoretically be used to study these interactions by observing changes in the chemical shifts of the -NH2 and -CONH2 protons upon dilution or change of solvent. Due to the partial double bond character of the C-N bond in amides, restricted rotation can sometimes lead to distinct NMR signals for the two amide protons, which can be influenced by hydrogen bonding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.